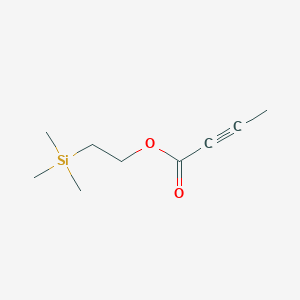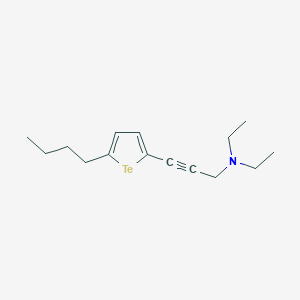
2-Butynoic acid, 2-(trimethylsilyl)ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butynoic acid, 2-(trimethylsilyl)ethyl ester is an organic compound with the molecular formula C10H18O2Si. This compound is a derivative of butynoic acid, where the hydrogen atom of the carboxyl group is replaced by a 2-(trimethylsilyl)ethyl ester group. It is known for its utility in organic synthesis, particularly in the formation of esters and other functional groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Butynoic acid, 2-(trimethylsilyl)ethyl ester can be synthesized through the esterification of 2-butynoic acid with 2-(trimethylsilyl)ethanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to promote the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-Butynoic acid, 2-(trimethylsilyl)ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or other functionalized compounds.
Wissenschaftliche Forschungsanwendungen
2-Butynoic acid, 2-(trimethylsilyl)ethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules and as a precursor in the development of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-butynoic acid, 2-(trimethylsilyl)ethyl ester involves its reactivity as an ester. The ester group can undergo hydrolysis to form the corresponding carboxylic acid and alcohol. Additionally, the presence of the trimethylsilyl group can influence the reactivity and stability of the compound, making it a useful protecting group in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Butenoic acid, 2-[(trimethylsilyl)oxy]-, trimethylsilyl ester
- 2-Butenoic acid, 3-methyl-2-[(trimethylsilyl)oxy]-, trimethylsilyl ester
- Butanoic acid, 2-methyl-3-[(trimethylsilyl)oxy]-, trimethylsilyl ester
Uniqueness
2-Butynoic acid, 2-(trimethylsilyl)ethyl ester is unique due to its combination of the butynoic acid backbone with the 2-(trimethylsilyl)ethyl ester group. This unique structure imparts specific reactivity and stability characteristics that are valuable in various synthetic applications. The presence of the trimethylsilyl group also provides additional protection and reactivity control during chemical transformations .
Eigenschaften
CAS-Nummer |
851590-91-5 |
|---|---|
Molekularformel |
C9H16O2Si |
Molekulargewicht |
184.31 g/mol |
IUPAC-Name |
2-trimethylsilylethyl but-2-ynoate |
InChI |
InChI=1S/C9H16O2Si/c1-5-6-9(10)11-7-8-12(2,3)4/h7-8H2,1-4H3 |
InChI-Schlüssel |
CBYQMALISYAPIN-UHFFFAOYSA-N |
Kanonische SMILES |
CC#CC(=O)OCC[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1R,5R)-1-(3,5-Dimethylbenzene-1-sulfonyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B14192582.png)

![3-[3-(Dibenzylamino)phenyl]but-2-enoic acid](/img/structure/B14192585.png)
![6-{[5-(Hexyloxy)-5-oxopentanoyl]oxy}hexanoic acid](/img/structure/B14192589.png)




![Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(3-hydroxyphenyl)-](/img/structure/B14192623.png)
![5-Hydroxy-2-[2-(4-nitrophenyl)ethenyl]-4H-1-benzopyran-4-one](/img/structure/B14192629.png)


![2-{[(1R,2S)-2-Methyl-1-phenylbut-3-en-1-yl]amino}phenol](/img/structure/B14192636.png)
